2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
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Overview
Description
2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a biphenyl group, a piperazine ring, and an imidazo[1,2-a]pyridine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Similar in structure but with triazole moieties.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine ring and is known for its biological activities.
Uniqueness
2-Biphenyl-4-yl-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is unique due to its combination of a biphenyl group, a piperazine ring, and an imidazo[1,2-a]pyridine core. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C25H26N4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
6-methyl-2-(4-phenylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C25H26N4/c1-19-7-12-24-27-25(23(29(24)17-19)18-28-15-13-26-14-16-28)22-10-8-21(9-11-22)20-5-3-2-4-6-20/h2-12,17,26H,13-16,18H2,1H3 |
InChI Key |
SVEIUMNPBJYNBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCNCC3)C4=CC=C(C=C4)C5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
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